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Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

Cat. No.: B14716123 Get Quote

An In-depth Technical Guide to 1H-
Benzo(a)carbazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Benzo(a)carbazole, with a

primary focus on the more extensively studied isomer, 11H-Benzo[a]carbazole. This document

details its chemical properties, synthesis methodologies, and significant biological activities,

offering valuable insights for its application in research and drug development.

Core Data Presentation
Quantitative data for 11H-Benzo[a]carbazole is summarized in the table below for ease of

reference and comparison.
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Property Value Reference

CAS Number 239-01-0 [1]

Molecular Formula C₁₆H₁₁N [1]

Molecular Weight 217.27 g/mol [1]

Appearance
White to light yellow to light

orange powder/crystal

Melting Point 230-231 °C [1]

Purity >98.0% (GC)

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 11H-Benzo[a]carbazole

and its derivatives are provided below.

Synthesis of 11H-Benzo[a]carbazole
Method 1: Copper-Catalyzed Dehydrogenation

This protocol describes the synthesis of 11H-Benzo[a]carbazole from its dihydro derivative

using a copper(II) chloride catalyst.

Materials:

Dihydrobenzo[a]carbazole

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

Dimethyl sulfoxide (DMSO)

Hydrochloric acid (HCl), concentrated

Methanol

50 mL round bottom flask
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Stirring apparatus

Heating mantle

Ice bath

Filtration apparatus

Procedure:

In a 50 mL round bottom flask, thoroughly dissolve 4.5 mmol of CuCl₂·2H₂O in 10 mL of

DMSO.

To this solution, add 2.2 mmol of dihydrobenzo[a]carbazole and stir the mixture for 30

minutes at room temperature.

Heat the resulting mixture to 120 °C in an open vessel.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Upon completion of the reaction, quench the mixture with a few drops of concentrated HCl.

Pour the reaction mixture into ice-cold water to precipitate the product.

Isolate the product by filtration.

Recrystallize the crude product from methanol to yield pure 11H-benzo[a]carbazole.[1]

Expected Yield: 91%[1]

Method 2: Intramolecular Cyclization using a Solid Acid Catalyst

This method outlines the synthesis of benzo[a]carbazole derivatives through intramolecular

cyclization of 3-cyanoacetamide pyrrole scaffolds.

Materials:

3-cyanoacetamide pyrrole scaffolds
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Sulfonated amorphous carbon (AC-SO₃H) catalyst

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Water

Anhydrous sodium sulfate

25 mL flask

Reflux apparatus

Stirring apparatus

Filtration apparatus

Procedure:

In a 25 mL flask, combine 0.25 mmol of the 3-cyanoacetamide pyrrole scaffold and 6 mg of

the AC-SO₃H catalyst in 5 mL of DMSO.

Stir the reaction mixture and reflux for 2 hours.

Monitor the reaction progress by TLC.

After completion, filter the mixture to separate the catalyst.

Wash the organic layer with water (3 x 5 mL) and ethyl acetate (25 mL).

Dry the organic layer over anhydrous sodium sulfate.

Allow the solution to crystallize at room temperature to obtain the benzo[a]carbazole

derivative.[2]

Biological Activity Assays
Estrogen Receptor Competitive Binding Assay
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This assay determines the relative binding affinity of a test compound to the estrogen receptor.

Materials:

Rat uterine cytosol containing estrogen receptors

[³H]-17β-estradiol (radiolabeled ligand)

Unlabeled 17β-estradiol (competitor)

Test compound (e.g., 11H-Benzo[a]carbazole derivative)

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

Hydroxylapatite (HAP) slurry

Scintillation vials and fluid

Scintillation counter

Procedure:

Prepare rat uterine cytosol from ovariectomized rats.[3]

In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol,

and varying concentrations of the unlabeled test compound.

Include control tubes for total binding (no competitor) and non-specific binding (a high

concentration of unlabeled 17β-estradiol).

Incubate the tubes to allow for competitive binding to reach equilibrium.

Separate the bound from free radioligand by adding HAP slurry followed by centrifugation.

Measure the radioactivity of the bound ligand in the HAP pellet using a scintillation counter.

Calculate the percentage of specific binding at each concentration of the test compound and

determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific

binding of the radioligand).[3][4][5]
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KIF11 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of the kinesin-like

protein KIF11.

Materials:

Purified KIF11 protein

Microtubules (stabilized)

ATP

Assay buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

Test compound (e.g., 11H-Benzo[a]carbazole)

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

Plate reader

Procedure:

In a multi-well plate, combine the KIF11 enzyme, stabilized microtubules, and the test

compound at various concentrations in the assay buffer.

Initiate the reaction by adding ATP.

Incubate the plate at a controlled temperature to allow for ATP hydrolysis.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection

system, which involves a luciferase-based reaction that generates a luminescent signal

proportional to the ADP concentration.

Determine the ATPase activity at each concentration of the test compound and calculate the

IC₅₀ value.[6]

Signaling Pathways and Logical Relationships
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Based on the known anticancer activities of similar heterocyclic compounds, a plausible

mechanism of action for certain 11H-Benzo[a]carbazole derivatives involves the inhibition of

the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
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Caption: Plausible inhibition of the PI3K/Akt signaling pathway by 11H-Benzo[a]carbazole

derivatives.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to

the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt.

Activated Akt promotes cell proliferation and survival through downstream effectors like

mTORC1 and inhibits apoptosis. Certain anticancer compounds, potentially including

derivatives of 11H-Benzo[a]carbazole, may exert their effects by inhibiting PI3K, thereby

blocking this pro-survival pathway and promoting apoptosis in cancer cells.[7][8][9]
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Caption: Experimental workflow for the synthesis of 11H-Benzo[a]carbazole.

This workflow diagram outlines the key steps in the copper-catalyzed synthesis of 11H-

Benzo[a]carbazole, from the initial reaction of starting materials to the final purification of the

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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